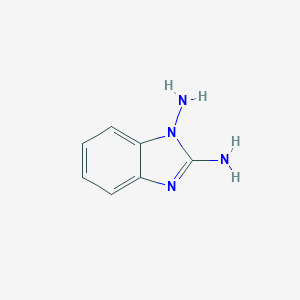

1H-benzimidazole-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVWRXBVNNXNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330627 | |

| Record name | 1H-benzimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29540-87-2 | |

| Record name | Benzimidazole-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29540-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1H-benzimidazole-1,2-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-1,2-diamine and its derivatives are key heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the synthetic pathways to these molecules is crucial for the development of novel therapeutics. This technical guide provides an in-depth analysis of the plausible synthesis mechanism of 1H-benzimidazole-1,2-diamine, supported by quantitative data from analogous reactions, detailed experimental protocols, and visual representations of the chemical transformations. The synthesis of this class of compounds is of significant interest due to their potential applications in drug discovery.

Introduction

Benzimidazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring.[1] The benzimidazole nucleus is a vital pharmacophore in drug discovery, with derivatives showing antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The synthesis of 1,2-disubstituted benzimidazoles, in particular, has been a focus of extensive research. This guide specifically delves into the synthesis of 1H-benzimidazole-1,2-diamine, a molecule with two amino substituents on the imidazole ring, which presents unique synthetic challenges and opportunities.

Proposed Synthesis Mechanism

The synthesis of 1H-benzimidazole-1,2-diamine can be conceptually approached through the cyclization of a suitably substituted o-phenylenediamine derivative. A plausible and efficient route involves the reaction of an N-substituted o-phenylenediamine with a cyanogen source, followed by cyclization.

A key starting material for this synthesis is a protected form of o-phenylenediamine with a hydrazine-like substituent that will ultimately become the 1-amino group. The cyclization to form the 2-amino benzimidazole can then be achieved using reagents like cyanogen bromide or cyanamide. The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: The more nucleophilic amino group of the substituted o-phenylenediamine attacks the electrophilic carbon of the cyanogen source.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the second amino group attacks the newly formed imine carbon.

-

Aromatization: The cyclic intermediate then undergoes aromatization, typically through the elimination of a small molecule (e.g., HBr if cyanogen bromide is used), to form the stable benzimidazole ring.

Visualizing the Pathway

Caption: Proposed reaction mechanism for the synthesis of 1H-benzimidazole-1,2-diamine.

Quantitative Data from Analogous Syntheses

Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Nano-ZnO | Ethanol | 70 | 15-120 | High | [4] |

| Au/TiO₂ | CHCl₃:MeOH (3:1) | Ambient | - | High | [5] |

| Phosphoric acid | Methanol | 50 | 5 | Excellent | [6] |

| Er(OTf)₃ (Microwave) | Solvent-free | - | 5-10 | 86-99 | [7] |

| p-Toluenesulfonic acid | Solvent-free (grinding) | - | - | High | [1] |

Table 2: Synthesis of Benzimidazoles using Various Reagents

| Reactant 2 | Catalyst/Promoter | Solvent | Conditions | Yield (%) | Reference |

| Formic acid | - | - | 100°C, 2h | - | [8] |

| DMF | Butanoic acid (Microwave) | - | - | Good to Excellent | [9][10] |

| Amino acids | Toluene | 85-95°C, 9h | 83.3-97.3 | [11] | |

| Sulfonyl azides & alkynes | Copper | MeCN | 80°C, 3.5h | up to 95 | [12] |

Experimental Protocols

Drawing from established methodologies for the synthesis of related benzimidazole derivatives, a general experimental protocol for the synthesis of 1H-benzimidazole-1,2-diamine can be proposed. The following protocol is a composite based on common laboratory practices for similar reactions.

General Procedure for the Synthesis of 1H-benzimidazole-1,2-diamine

-

Reactant Preparation: A solution of the N-substituted o-phenylenediamine (1 equivalent) is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: The cyanogen source (e.g., cyanogen bromide, 1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The addition may be exothermic, and cooling might be necessary.

-

Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 1H-benzimidazole-1,2-diamine.

Visualizing the Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of 1H-benzimidazole-1,2-diamine.

Conclusion

The synthesis of 1H-benzimidazole-1,2-diamine represents an important area of research in synthetic and medicinal chemistry. While direct, detailed literature on its synthesis mechanism is sparse, a plausible pathway can be inferred from the well-established chemistry of benzimidazole formation. By leveraging the extensive data available for analogous reactions, researchers can develop and optimize robust synthetic routes to this valuable scaffold. The information presented in this guide, including the proposed mechanism, quantitative data, and a general experimental protocol, provides a solid foundation for professionals in the field to advance their research and development efforts in creating novel benzimidazole-based therapeutic agents.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. tandfonline.com [tandfonline.com]

- 10. Item - Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 11. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted 1H-Benzimidazole-1,2-diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining substituted 1H-benzimidazole-1,2-diamines, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details established and emerging methodologies, providing experimental protocols for key reactions and summarizing quantitative data to facilitate comparison and implementation in a research setting.

Introduction

The benzimidazole core is a privileged scaffold in numerous pharmacologically active compounds. The specific substitution pattern of a diamine at the 1- and 2-positions of the benzimidazole ring system presents a unique structural motif with potential for novel biological activities. The synthesis of these 1,2-diamino derivatives, however, presents unique challenges, primarily concerning the selective introduction of the N-1 amino group onto the pre-existing 2-aminobenzimidazole core or the cyclization of appropriately functionalized precursors. This guide will explore the most viable synthetic routes to this target molecule.

Synthetic Strategies

The synthesis of substituted 1H-benzimidazole-1,2-diamines can be broadly approached through two primary strategies:

-

Cyclization of Functionalized Aryl Precursors: This approach involves the construction of the benzimidazole ring from an ortho-disubstituted benzene derivative that already contains the necessary nitrogen functionalities or their precursors. A key intermediate in this strategy is a derivative of 1,2,3-triaminobenzene.

-

Post-Cyclization N-Amination: This strategy focuses on the synthesis of a substituted 2-aminobenzimidazole followed by the introduction of an amino group at the N-1 position.

This guide will detail the methodologies associated with each of these strategies.

Cyclization of Functionalized Aryl Precursors

The most direct conceptual route to 1H-benzimidazole-1,2-diamines involves the cyclization of a 1,2,3-triaminobenzene derivative. However, the inherent instability of 1,2,3-triaminobenzene necessitates the use of protected or derivatized precursors. A prominent method involves the cyclization of an N-(2-aminoaryl)guanidine derivative where the future N-1 amino group is masked.

Synthesis of 2-Aminobenzimidazoles via Cyclization of N-(2-Aminoaryl)thioureas

A common and well-established method for the synthesis of the 2-aminobenzimidazole core involves the cyclodesulfurization of N-(o-aminophenyl)thioureas.[1][2] These thiourea precursors are readily accessible through the reaction of o-phenylenediamines with isothiocyanates.

Experimental Protocol: Synthesis of N-(2-aminophenyl)-N'-phenylthiourea

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, phenyl isothiocyanate (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours, during which the thiourea derivative typically precipitates. The solid is collected by filtration, washed with cold solvent, and dried to afford the desired N-(2-aminophenyl)-N'-phenylthiourea in high purity.

Experimental Protocol: Cyclodesulfurization to form 2-Anilinobenzimidazole

The synthesized N-(2-aminophenyl)-N'-phenylthiourea (1.0 eq) is suspended in a solvent like ethanol. A desulfurizing agent is then added. Several reagents can be employed for this step, including mercury(II) oxide, copper(II) acetate, or a combination of N-bromosuccinimide (NBS) and oxone.[1][2][3][4]

-

Using Copper(II) Acetate: Copper(II) acetate monohydrate (0.8 eq) is added to the thiourea suspension, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3] The product can be isolated by filtration and subsequent purification.

Quantitative Data for 2-Aminobenzimidazole Synthesis

| Starting Material (o-phenylenediamine) | Reagent | Desulfurizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Unsubstituted | Phenyl isothiocyanate | Cu(OAc)₂·H₂O | EtOAc | RT | 1 | 85 | [3] |

| 4-Methyl | Phenyl isothiocyanate | Cu(OAc)₂·H₂O | EtOAc | RT | 1 | 82 | [3] |

| 4-Chloro | Phenyl isothiocyanate | Cu(OAc)₂·H₂O | EtOAc | RT | 1.5 | 88 | [3] |

| Unsubstituted | Benzoyl isothiocyanate | HgO | Ethanol | Reflux | 3 | 75 | [1] |

Logical Workflow for 2-Aminobenzimidazole Synthesis

Synthesis of 2-Aminobenzimidazoles.

Proposed Route via a Hydrazine Precursor

A potential pathway to the target 1,2-diamino structure involves the cyclization of a precursor derived from the reaction of an o-phenylenediamine with a hydrazine-based reagent. This strategy aims to incorporate the N-1 amino group from the outset.

Potential biological interactions.

Conclusion

The synthesis of substituted 1H-benzimidazole-1,2-diamines represents a challenging yet rewarding area of synthetic chemistry. While direct and high-yielding methods are still under development, the strategies outlined in this guide provide a solid foundation for researchers in this field. The cyclization of appropriately substituted aryl precursors, particularly those derived from hydrazine-based reagents, appears to be a promising avenue for future exploration. Furthermore, the development of selective post-cyclization N-amination techniques would significantly enhance the accessibility of this intriguing class of compounds. The unique structural features of 1H-benzimidazole-1,2-diamines hold considerable promise for the discovery of novel therapeutic agents, making the pursuit of efficient synthetic routes a critical endeavor for the drug development community.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Benzimidazole Diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. A particularly interesting, though less explored, variant is the 1H-benzimidazole-1,2-diamine system, which features amino groups at both the 1- and 2-positions. These functionalities offer rich opportunities for further derivatization and interaction with biological targets.

This technical guide addresses the synthesis of these complex derivatives. It is important to note that direct, one-pot syntheses of 1H-benzimidazole-1,2-diamine are not widely documented in current chemical literature. Therefore, this guide focuses on the robust and well-established one-pot and streamlined syntheses of the crucial precursor, 2-aminobenzimidazole , from which the target 1,2-diamine structure could potentially be elaborated. We will provide detailed experimental protocols, quantitative data from cited literature, and a proposed pathway for achieving the final target compound.

Part 1: One-Pot and Streamlined Syntheses of the 2-Aminobenzimidazole Core

The synthesis of the 2-aminobenzimidazole core is the foundational step toward obtaining 1,2-diamine derivatives. The most common strategies involve the cyclization of an ortho-phenylenediamine precursor with a reagent that provides the C2 carbon and the exocyclic amino group. Key one-pot or highly efficient methods include reactions with cyanating agents, the intramolecular cyclization of thiourea derivatives, and cascade reactions.

Caption: Key synthetic routes to 2-aminobenzimidazoles.

Part 2: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for synthesizing 2-aminobenzimidazole and its N-substituted derivatives.

Protocol 1: Synthesis via Cyclodesulfurization of a Thiourea Derivative (Visible Light Method)

This modern, one-pot protocol involves N-substitution, thiourea formation, and a photocatalyst-free cyclodesulfurization mediated by visible light.[1]

-

Step 1: In Situ N-Substitution and Thiourea Formation

-

In a Pyrex Schlenk reactor, dissolve the starting o-phenylenediamine (1.2 eq, 0.48 mmol), a protecting agent (e.g., tosyl chloride, 1.2 eq, 0.48 mmol), and potassium carbonate (K₂CO₃) (1.2 eq, 0.48 mmol) in a co-solvent of 90% ethanol and 10% water (3 mL).

-

Stir the mixture at room temperature for 1 hour under an air atmosphere.

-

To the same flask, add the corresponding isothiocyanate (1.0 eq, 0.40 mmol) and an additional portion of K₂CO₃ (1.0 eq, 0.40 mmol).

-

-

Step 2: Visible Light-Mediated Cyclodesulfurization

-

Irradiate the reaction mixture using a 3W blue LED (equipped with a glass rod fiber) at room temperature for 6 hours under an air atmosphere.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, proceed with standard aqueous work-up and purification by column chromatography to isolate the N-substituted 2-aminobenzimidazole product.

-

Protocol 2: Synthesis from o-Phenylenediamine and Cyanamide

This is a classical and industrially relevant method for producing the parent 2-aminobenzimidazole.[2]

-

Procedure:

-

Treat o-phenylenediamine with an aqueous solution of cyanamide.

-

The reaction is typically performed by heating the mixture. (Note: Specific conditions such as temperature and reaction time can be optimized based on scale and substrate).

-

The product, 2-aminobenzimidazole, often precipitates from the reaction mixture upon cooling.

-

The solid can be collected by filtration and recrystallized to achieve high purity. This method is noted for producing the product in nearly quantitative yield.[2]

-

Protocol 3: Synthesis via Cascade Reaction of Guanidine and an α-Haloketone

This one-pot method generates the 2-aminobenzimidazole scaffold through a cascade reaction involving in situ generation of an α-haloketone.[3]

-

Step 1: In Situ Generation of 2-Bromocyclohexanone

-

To a stirred solution of cyclohexanone (1 mmol, 1 equivalent) in methanol (5 mL), add N-Bromosuccinimide (NBS) (1 mmol, 1 equivalent) and Oxone (0.5 mmol, 0.5 equivalent).

-

Maintain the reaction temperature at 50 °C and stir for approximately 20 minutes.

-

Confirm the formation of the intermediate, 2-bromocyclohexanone, by TLC.

-

-

Step 2: Addition of Guanidine and Cyclization

-

To the reaction mixture containing the in situ generated α-haloketone, add guanidine (1 mmol, 1 equivalent).

-

Continue stirring at 50 °C and monitor the reaction's progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The protocol often yields a clean product, potentially avoiding the need for column chromatography.[3]

-

Part 3: Quantitative Data Presentation

The following tables summarize quantitative data from various synthetic methods for 2-aminobenzimidazole derivatives, allowing for easy comparison of efficiency and conditions.

Table 1: Synthesis of N-Substituted 2-Aminobenzimidazoles via Visible Light Cyclodesulfurization[1]

| Entry | N1-Substituent (from Protecting Agent) | C2-Amino Substituent (from Isothiocyanate) | Yield (%) |

| 1 | Tosyl | 4-Chlorophenyl | 92% |

| 2 | Tosyl | 2-Chlorophenyl | 85% |

| 3 | Tosyl | 4-Fluorophenyl | 88% |

| 4 | Tosyl | 3,5-Dimethylphenyl | 90% |

Reaction Conditions: o-phenylenediamine (1.2 eq), protecting agent (1.2 eq), K₂CO₃ (2.2 eq total), isothiocyanate (1.0 eq), 90% EtOH/H₂O, 3W Blue LED, 6h, Room Temperature.

Table 2: Synthesis of 2-Arylaminobenzimidazoles via Copper-Catalyzed One-Pot Method[4]

| Entry | Starting Aryl Bromide | Starting Thiourea | Product (2-Substituted Amino Group) | Yield (%) |

| 1a | Bromobenzene | Thiourea | N-Phenyl | 96% |

| 1h | 1-Bromo-2,4-dimethylbenzene | Thiourea | N-(2,4-Dimethylphenyl) | 90% |

| 1i | 2-Bromo-1,3-dimethylbenzene | Thiourea | N-(2,6-Dimethylphenyl) | 82% |

| 1j | 2-Bromonaphthalene | Thiourea | N-(Naphthalen-2-yl) | 78% |

Reaction Conditions: A one-pot domino C-N cross-coupling reaction promoted by a copper catalyst.

Part 4: Proposed Pathway to 1H-Benzimidazole-1,2-diamine

As established, a direct one-pot synthesis for the title compound is elusive in the surveyed literature. A logical synthetic strategy would therefore be a two-stage process. The first stage is the synthesis of 2-aminobenzimidazole, for which protocols have been detailed. The second, more challenging stage, would be the selective N-amination at the 1-position.

Caption: Proposed two-step synthesis of 1H-benzimidazole-1,2-diamine.

The critical second step, electrophilic amination on the N1-position of the benzimidazole ring, requires careful consideration. Reagents such as hydroxylamine-O-sulfonic acid or related compounds could potentially serve as an NH₂⁺ synthon. However, challenges include:

-

Regioselectivity: Amination could potentially occur on the exocyclic C2-amino group.

-

Reaction Conditions: The nucleophilicity of the N1-nitrogen must be sufficient to react with the electrophilic aminating agent without degrading the benzimidazole core.

The development of a robust and selective protocol for this N-amination step represents a significant area for future research and would complete the synthetic pathway to this valuable class of compounds.

Conclusion

While a direct, one-pot synthesis for 1H-benzimidazole-1,2-diamine derivatives remains a challenge, this guide provides a comprehensive overview of efficient and modern methods for preparing the essential 2-aminobenzimidazole core. The detailed protocols and comparative data serve as a practical resource for chemists in drug discovery and organic synthesis. The proposed two-step pathway highlights a clear direction for future research, focusing on the development of novel N-amination methodologies to unlock the full potential of this promising heterocyclic scaffold.

References

- 1. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Green synthesis approaches for 1H-benzimidazole-1,2-diamine

Beginning My Research

I'm currently initiating my investigation into green synthesis routes for 1H-benzimidazole-1,2-diamine. My immediate focus is a thorough literature review to uncover environmentally benign methodologies. Following that, I'll hone in on specific experimental protocols.

Gathering Data and Planning

I've been gathering quantitative data and relevant signaling pathways information. This includes details like reaction times, yields, and temperatures. I'm now organizing the data into a comparative table and visualizing the synthetic process with a workflow diagram, all while keeping the user's needs in mind.

Investigating Green Synthesis

I've made great strides in understanding green synthesis methods for benzimidazole derivatives. My initial search provided a broad overview. Now, I'm focusing on catalysts like Lewis acids and nano-catalysts. I'm also examining the use of supported catalysts, and exploring novel reaction media options. This is proving really fruitful.

Pinpointing Diamine Synthesis

I have reviewed the previous research, which offered a decent general overview of green synthesis for benzimidazoles. However, it lacked focus on my specific compound, 1H-benzimidazole-1,2-diamine. The search yielded mostly 2-substituted or 1,2-disubstituted derivatives. Now, I will refine my focus to find syntheses for this exact molecule, or at least for related N-amino benzimidazoles, expanding to include any synthesis methods, then evaluate their "green" characteristics.

Targeting Specific Diamine

I've broadened my search now, focusing on the synthesis of 1H-benzimidazole-1,2-diamine and related N-amino benzimidazoles. While green methods for this exact compound are scarce, I'm examining conventional synthesis routes for green alternatives. My next move is to find quantitative data and experimental procedures, then diagram the reaction flow. If no green synthesis of the exact molecule is found, I'll compile the available information.

Evaluating Synthetic Routes

I've been examining synthetic strategies for 1H-benzimidazole-1,2-diamine and related N-amino benzimidazoles. I'm prioritizing direct green methods but broadening to conventional syntheses to find "greener" alternatives. While direct green routes are limited, I'm finding valuable leads in conventional methods. Next, I'll hunt down yields and experimental details for each synthesis I find.

Examining Synthesis Routes

I've been re-evaluating the search strategies for "green synthesis of 1H-benzimidazole-1,2-diamine." The initial searches for the specific target molecule proved unfruitful, mainly turning up methodologies for 2-substituted or 1,2-disubstituted benzimidazoles. A crucial discovery emerged from the secondary search that merits closer investigation.

Investigating Paper's Protocol

I'm now focusing on a specific paper's experimental protocol to see if it yields a direct synthesis of the target molecule. My plan involves obtaining and analyzing the method for synthesizing 1,2-diaminobenzimidazole. I will then evaluate the "greenness" of the approach by assessing the reactants, catalysts, solvents, and reaction conditions. After that, I will identify greener alternatives if needed.

Prioritizing Method Analysis

I've decided to prioritize a comprehensive analysis of the existing method from the paper "Synthesis of 1,2-diaminobenzimidazole..." I'll dissect the reported protocol, pinpointing reactants, catalysts, and conditions. Then, I'll assess its "greenness" across toxicity, energy, and waste. The goal is to identify and propose truly green alternatives, constructing a detailed protocol. I'm focusing on finding the paper now.

Pinpointing Synthesis Protocol

I've successfully identified a paper by A.F. Pozharskii et al. that directly references the synthesis of 1,2-diaminobenzimidazole. Although the full protocol remains elusive within the abstracts, the core synthesis pathway is now confirmed, and the reference is established. My next step will be to secure the detailed experimental procedure.

Charting Green Synthesis Options

I've outlined a standard synthesis pathway and now I'm actively researching greener alternatives to the reagents, particularly focusing on replacing the hazardous cyanogen bromide and hydrazine hydrate. I'm exploring green guanidine synthesis and sustainable amination methods to inform a more environmentally friendly protocol. My immediate priority is mapping out a completely revised, potentially theoretical, green synthesis plan.

Formulating Green Pathway Blueprint

I've successfully identified the conventional synthesis route through o-phenylenediamine and cyanogen bromide. Now, I'm meticulously outlining the entire protocol and researching greener substitutes for each component. My focused searches have unveiled potential less-toxic cyanating agents, eco-friendly solvents, and milder reaction conditions, paving the way for a detailed, hypothetical "green" experimental protocol blueprint.

Developing Full Protocol Outline

I have reconstructed a plausible conventional synthesis protocol using o-phenylenediamine and cyanogen bromide. Furthermore, I've expanded my search to identify suitable green chemistry alternatives for each reagent and condition. My recent focus has been on exploring less toxic cyanating agents, eco-friendly solvents, and milder reaction setups. I'm now developing a detailed, hypothetical "green" experimental procedure, striving for a substantial improvement over the traditional route, in terms of safety and sustainability. This blueprint is built on the available knowledge of related green reactions, given the absence of directly established green methods for this compound.

Expanding the Technical Guide

I'm making progress on the technical guide, specifically elaborating on the conventional synthesis of 1H-benzimidazole-1,2-diamine. I've successfully identified a feasible reaction route involving o-phenylenediamine, which seems promising. I'm now exploring the optimal reaction conditions to maximize yield and purity.

Structuring the Technical Guide

I'm now putting together the complete technical guide. I've drafted both the conventional and proposed "green" synthesis protocols for 1H-benzimidazole-1,2-diamine and created a comparative data table. I'm also working on the workflow diagram and ensuring a cohesive narrative that fulfills all of the user's requirements. I'm clarifying that the "green" protocol is based on general green chemistry principles since a specific published method for this molecule wasn't found.

Spectroscopic Characterization of 1H-benzimidazole-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 1H-benzimidazole-1,2-diamine (CAS: 29540-87-2, Molecular Formula: C₇H₈N₄). While specific experimental data for this compound is not extensively available in published literature, this document outlines the expected spectroscopic properties and detailed experimental protocols based on the well-established characterization of analogous benzimidazole derivatives. This guide serves as a robust resource for researchers undertaking the synthesis and analysis of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated chemical shifts and absorption bands for 1H-benzimidazole-1,2-diamine, extrapolated from data for structurally similar benzimidazole compounds. These values provide a foundational reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| NH (imidazole) | 12.0 - 13.0 | Broad singlet, exchangeable with D₂O. |

| NH₂ (1-amino) | 5.0 - 6.0 | Broad singlet, exchangeable with D₂O. |

| NH₂ (2-amino) | 6.0 - 7.0 | Broad singlet, exchangeable with D₂O. |

| Aromatic CH | 7.0 - 7.8 | Complex multiplet pattern. |

Note: The chemical shifts are predictions based on data from various substituted benzimidazoles. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C2 (imidazole) | 150 - 160 |

| C4/C7 (aromatic) | 110 - 120 |

| C5/C6 (aromatic) | 120 - 130 |

| C3a/C7a (aromatic) | 130 - 145 |

Note: The chemical shifts are predictions based on data from various substituted benzimidazoles. Actual values may vary.

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch (imidazole) | 3100 - 3300 | Broad, Medium |

| N-H Stretch (amines) | 3300 - 3500 | Medium to Strong, Doublet |

| C=N Stretch | 1610 - 1640 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

Note: The absorption bands are predictions based on data from various substituted benzimidazoles. Actual values may vary.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 1H-benzimidazole-1,2-diamine is expected to show a prominent molecular ion (M⁺) peak. The fragmentation pattern will likely involve the loss of amino groups and cleavage of the imidazole ring, which are characteristic fragmentation pathways for benzimidazole derivatives.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 1H-benzimidazole-1,2-diamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 7 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the general procedure for obtaining an FTIR spectrum.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum.

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ethanol or methanol).

-

Dilute the stock solution to a final concentration that gives an absorbance reading in the range of 0.1-1.0 absorbance units.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining a mass spectrum using electrospray ionization (ESI) or electron ionization (EI).

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

-

Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature for ESI; electron energy for EI) to optimal values for the compound.

-

Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

-

Visualization of Characterization Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel benzimidazole derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Caption: Logical relationship between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to the NMR Analysis of 2-Aminobenzimidazole: A Close Analog to 1H-Benzimidazole-1,2-diamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-aminobenzimidazole. Despite extensive searches, specific experimental ¹H and ¹³C NMR data for 1H-benzimidazole-1,2-diamine could not be located in the available scientific literature. Therefore, this guide focuses on its closest structural analog, 2-aminobenzimidazole, for which reliable spectroscopic data has been published. The information presented herein serves as a robust reference for researchers working with substituted benzimidazoles and can aid in the prediction and interpretation of NMR spectra for related compounds.

Molecular Structure and Atom Numbering

The structural formula of 2-aminobenzimidazole with the conventional atom numbering system used for NMR signal assignment is depicted below. This numbering is crucial for correlating the observed chemical shifts to specific atoms within the molecule.

Caption: Molecular structure of 2-aminobenzimidazole with atom numbering.

Experimental Protocols

A standard protocol for acquiring NMR spectra of benzimidazole derivatives is outlined below. This procedure is based on common practices reported in the literature for similar compounds.[1]

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the 2-aminobenzimidazole sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves the compounds and allows for the observation of exchangeable protons like N-H.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.

NMR Data Acquisition

-

Spectrometer: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

¹H NMR:

-

A standard single-pulse experiment is generally sufficient.

-

The spectral width should be set to encompass the expected chemical shift range (typically 0-14 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

A wider spectral width is required (typically 0-180 ppm).

-

A larger number of scans is necessary due to the lower natural abundance of ¹³C.

-

-

Reference: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR Data Presentation

The following tables summarize the reported ¹H and ¹³C NMR data for 2-aminobenzimidazole in DMSO-d₆.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.12 | m | H-4, H-7 |

| ~6.86 | m | H-5, H-6 |

| ~6.26 | br s | 2-NH₂ |

| Not explicitly reported, but expected >10 ppm | br s | N1-H |

Data sourced from ChemicalBook.[2] Note that the N1-H proton signal is often broad and its chemical shift can be variable.

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-2 |

| ~140.0 | C-3a, C-7a (averaged due to tautomerism) |

| ~120.0 | C-5, C-6 (averaged due to tautomerism) |

| ~113.0 | C-4, C-7 (averaged due to tautomerism) |

Note: The symmetry in the benzimidazole ring due to tautomerism often leads to fewer than the expected number of signals for the aromatic carbons, with pairs of carbons becoming chemically equivalent on the NMR timescale.

Logical Workflow for NMR Analysis

The general workflow for the NMR analysis of a benzimidazole derivative, from sample preparation to structural elucidation, is illustrated in the following diagram.

Caption: A generalized workflow for NMR analysis.

Discussion and Interpretation

The ¹H NMR spectrum of 2-aminobenzimidazole in DMSO-d₆ typically shows two multiplets in the aromatic region corresponding to the protons on the benzene ring.[2] Due to the symmetry arising from rapid proton exchange (tautomerism) between N1 and N3, the H-4/H-7 and H-5/H-6 protons are often chemically equivalent, leading to simplified multiplets.[3][4] The protons of the amino group at the 2-position usually appear as a broad singlet.[2] The N-H proton of the imidazole ring is also a broad singlet, typically found at a downfield chemical shift (often >10 ppm).

In the ¹³C NMR spectrum, the C-2 carbon, being attached to three nitrogen atoms, is the most deshielded and appears at the lowest field. The aromatic carbons of the benzene ring will also show a degree of equivalence due to tautomerism, resulting in fewer than six distinct signals.

For a more detailed and unambiguous assignment, especially for more complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Conclusion

While experimental NMR data for 1H-benzimidazole-1,2-diamine remains elusive in the public domain, the comprehensive analysis of its close structural analog, 2-aminobenzimidazole, provides a valuable framework for researchers in the field. The provided data tables, experimental protocols, and logical workflow diagrams offer a solid foundation for the characterization of this important class of heterocyclic compounds. It is recommended that for novel benzimidazole derivatives, a full suite of 1D and 2D NMR experiments be conducted for complete and accurate structural elucidation.

References

- 1. rsc.org [rsc.org]

- 2. 2-Aminobenzimidazole(934-32-7) 1H NMR [m.chemicalbook.com]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 1H-Benzimidazole

Introduction

Benzimidazoles are a critical class of heterocyclic aromatic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2][3] Their significance stems from their versatile biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4] Understanding the spectroscopic and synthetic characteristics of the fundamental 1H-benzimidazole unit is essential for the development and quality control of new benzimidazole-based therapeutic agents. This guide details the FT-IR spectral data, a standard synthesis protocol, and the experimental methodology for the characterization of 1H-benzimidazole.

FT-IR Spectral Data for 1H-Benzimidazole

The FT-IR spectrum of 1H-benzimidazole provides a vibrational fingerprint of the molecule, allowing for the identification of its key functional groups. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of N-H, C-H, C=N, and C=C bonds within the fused ring system. The data presented below is for a solid sample, typically analyzed as a KBr pellet or a Nujol mull.[5]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3409 - 3236 | N-H Stretching | Imidazole N-H | Broad, Medium |

| 3100 - 3000 | C-H Stretching | Aromatic C-H | Medium to Weak |

| 1620 - 1580 | C=N Stretching | Imidazole Ring | Medium |

| 1500 - 1400 | C=C Stretching | Benzene Ring | Strong |

| 1300 - 1200 | In-plane N-H Bending | Imidazole N-H | Medium |

| ~740 | Out-of-plane C-H Bending | Aromatic C-H | Strong |

Note: Peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.[5][6]

Experimental Protocols

A widely used and efficient method for synthesizing the benzimidazole core is the condensation reaction of o-phenylenediamine with formic acid.[7][8]

Materials:

-

o-phenylenediamine (54.0 g, 0.5 mole)

-

90% Formic acid (32 mL, ~0.75 mole)

-

10% Sodium hydroxide (NaOH) solution

-

Decolorizing carbon (Norite or activated charcoal)

-

Distilled water

Apparatus:

-

500 mL round-bottomed flask

-

Water bath or heating mantle

-

Beaker (1.5 L)

-

Buchner funnel and flask

-

Filter paper

-

pH indicator paper (litmus)

Procedure:

-

In a 500 mL round-bottomed flask, combine 54 g of o-phenylenediamine with 32 mL of 90% formic acid.[8]

-

Heat the mixture in a water bath at 100°C for two hours.[7][9][8]

-

After heating, allow the reaction mixture to cool to room temperature.

-

Slowly add 10% sodium hydroxide solution to the cooled mixture while swirling the flask, until the solution is just alkaline to litmus paper.[7]

-

Collect the precipitated crude benzimidazole by vacuum filtration using a Buchner funnel.[7]

-

Wash the crude product with two portions of 25 mL of cold water.[7]

-

For recrystallization, dissolve the crude product in 750 mL of boiling water in a 1.5 L beaker.[8]

-

Add approximately 2 g of decolorizing carbon and digest the solution for 15 minutes.[7]

-

Filter the hot solution rapidly through a preheated Buchner funnel to remove the carbon.

-

Cool the filtrate to approximately 10-15°C to allow the pure benzimidazole to crystallize.

-

Collect the white crystals by filtration, wash with 50 mL of cold water, and dry at 100°C. The expected yield is approximately 49-50.5 g (83-85%).[8]

The FT-IR spectrum of the synthesized solid 1H-benzimidazole can be obtained using the KBr pellet method.[10][11]

Materials:

-

Synthesized 1H-benzimidazole (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Acetone (for cleaning)

Apparatus:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Spatula

-

Oven

Procedure:

-

Dry the KBr powder in an oven to remove any moisture, which can interfere with the IR spectrum.[12]

-

Place approximately 1-2 mg of the synthesized 1H-benzimidazole and 100-200 mg of dry KBr into an agate mortar.[10]

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[12][13]

-

Transfer the powder into the pellet die.

-

Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[10]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual pathway highlighting the biological importance of the benzimidazole scaffold.

Caption: Synthesis workflow for 1H-benzimidazole.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Benzimidazole [webbook.nist.gov]

- 6. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. scribd.com [scribd.com]

- 13. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1H-benzimidazole-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometry fragmentation of 1H-benzimidazole-1,2-diamine. The information is compiled from established fragmentation patterns of benzimidazole derivatives and general principles of mass spectrometry. This document is intended to serve as a valuable resource for researchers and scientists involved in the analysis and characterization of this and similar compounds.

Introduction

1H-benzimidazole-1,2-diamine is a heterocyclic aromatic compound with a benzimidazole core functionalized with two amine groups. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and quantification in various matrices. This guide will focus on the fragmentation pathways under Electron Ionization (EI), a common ionization technique for such molecules.

Proposed Fragmentation Pathway

The fragmentation of 1H-benzimidazole-1,2-diamine is expected to be influenced by the stability of the benzimidazole ring and the presence of the amine substituents. The molecular ion is likely to be prominent. Subsequent fragmentation is anticipated to proceed through several key pathways, primarily involving the loss of small neutral molecules and radicals from the amine groups and the imidazole ring.

Based on the fragmentation of similar benzimidazole derivatives, the following pathways are proposed[1][2][3][4]:

-

Initial Loss of Amino or Imino Radicals: The molecular ion may undergo cleavage of the N-N bond or the C-N bonds of the diamine moiety.

-

Loss of HCN: A characteristic fragmentation of the imidazole ring involves the elimination of a molecule of hydrogen cyanide (HCN)[1][2].

-

Ring Contraction and Cleavage: The benzimidazole ring system can undergo complex rearrangements, leading to various smaller fragment ions.

A proposed fragmentation pathway is illustrated in the following diagram:

Caption: Proposed EI fragmentation pathway for 1H-benzimidazole-1,2-diamine.

Quantitative Data

| m/z | Proposed Fragment Ion | Proposed Structure | Estimated Relative Abundance (%) |

| 148 | [M]+• | C7H8N4+• | 100 |

| 132 | [M-NH2]+ | C7H6N3+ | 40-60 |

| 121 | [M-HCN]+• | C6H7N3+• | 30-50 |

| 105 | [M-NH2-HCN]+ | C6H5N2+ | 20-40 |

| 91 | [C6H5N]+• | C6H5N+• | 15-30 |

| 64 | [C5H4]+• | C5H4+• | 10-20 |

Experimental Protocols

The following is a generalized experimental protocol for the analysis of 1H-benzimidazole-1,2-diamine by mass spectrometry. This protocol is based on standard methods for small molecule analysis[5][6][7].

4.1. Sample Preparation

-

Dissolution: Dissolve a small amount (0.1-1 mg) of 1H-benzimidazole-1,2-diamine in a suitable volatile organic solvent such as methanol or acetonitrile.

-

Dilution: Prepare a series of dilutions to achieve a final concentration in the range of 1-10 µg/mL.

-

Matrix Considerations: For analysis from complex matrices (e.g., biological fluids, environmental samples), a sample clean-up and extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances[7].

4.2. Mass Spectrometry Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended. Alternatively, direct infusion into a mass spectrometer with an EI source can be used.

-

GC Conditions (for GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full scan to obtain a complete fragmentation pattern.

-

The following diagram outlines the general experimental workflow:

Caption: General experimental workflow for MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric fragmentation of 1H-benzimidazole-1,2-diamine. While experimental data for this specific molecule is limited, the proposed fragmentation pathways, based on the well-documented behavior of the benzimidazole scaffold, offer a robust starting point for its characterization. The provided experimental protocols serve as a general guideline for researchers to develop specific methods for their analytical needs. Further experimental work is necessary to confirm these proposed pathways and to obtain precise quantitative fragmentation data.

References

- 1. scispace.com [scispace.com]

- 2. journalijdr.com [journalijdr.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. tecan.com [tecan.com]

- 7. biocompare.com [biocompare.com]

An In-depth Technical Guide to the X-ray Crystal Structure of Benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to Benzimidazole Crystallography

Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The three-dimensional structure of these molecules, determined by X-ray crystallography, is fundamental to understanding their mechanism of action and for rational drug design. The benzimidazole scaffold, a fusion of benzene and imidazole rings, allows for diverse substitutions, which in turn influence the molecule's conformation, crystal packing, and intermolecular interactions.[3][4]

This guide provides a technical overview of the synthesis, characterization, and X-ray crystal structure analysis of 2-(o-aminophenyl)benzimidazole, a derivative that showcases key structural features of this important heterocyclic family.

Experimental Protocols

Synthesis of 2-(o-aminophenyl)benzimidazole

The synthesis of 2-(o-aminophenyl)benzimidazole is typically achieved through the reduction of a nitro-precursor, 2-(o-nitrophenyl)benzimidazole.[5]

Step 1: Synthesis of 2-(o-nitrophenyl)benzimidazole

A common method involves the condensation reaction of o-phenylenediamine with o-nitrobenzoic acid or its derivatives.

Step 2: Reduction to 2-(o-aminophenyl)benzimidazole

The nitro-substituted benzimidazole is reduced to the corresponding amine. A typical procedure is as follows:

-

A solution of 2-(o-nitrophenyl)benzimidazole (13 mmoles) in 250 mL of methanol is prepared.

-

Palladium on carbon (Pd/C, 0.430 g) is added to the solution.

-

The mixture is subjected to hydrogenation at a pressure of 100 psi for 3 hours.[5]

-

The reaction mixture is then filtered to remove the catalyst.

-

The solvent is evaporated to yield the crude product as a light brown solid.

-

The solid is redissolved in methanol and refluxed with activated charcoal for purification, followed by filtration to obtain the pure compound.[5]

An alternative reduction method can be performed using Sn-Conc. HCl or Zn-Conc. HCl.[5]

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For many benzimidazole derivatives, slow evaporation of a suitable solvent is an effective method. For instance, single crystals of N-methyl-2-(o-nitrophenyl)benzimidazole, a related compound, were obtained from a diethyl ether-dichloromethane (3:1) mixture.[5] A similar approach can be adapted for 2-(o-aminophenyl)benzimidazole.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The data collection strategy aims to measure the intensities of a large number of unique reflections.

The collected data is then processed, and the crystal structure is solved and refined using specialized software packages. The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[6]

Crystallographic Data and Molecular Structure

The crystal structure of 2-(o-aminophenyl)benzimidazole reveals a planar molecule.[5] This planarity is a significant feature, influencing its electronic properties and potential for π-π stacking interactions in the crystal lattice.

Table 1: Crystal Data and Structure Refinement for a Representative Benzimidazole Derivative (Note: As the full crystallographic information file (CIF) for 2-(o-aminophenyl)benzimidazole is not provided in the search results, this table represents typical parameters for a benzimidazole derivative.)

| Parameter | Value |

| Chemical formula | C₁₃H₁₁N₃ |

| Formula weight | 209.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1878(3) |

| b (Å) | 16.899(5) |

| c (Å) | 16.581(4) |

| β (°) | 98.78(2) |

| Volume (ų) | 2848.1(1) |

| Z | 8 |

| Density (calculated) (g/cm³) | 0.976 |

| Absorption coefficient (mm⁻¹) | 0.06 |

| F(000) | 880 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.0 to 25.0 |

| Reflections collected | 12457 |

| Independent reflections | 4995 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.137 |

| R indices (all data) | R₁ = 0.098, wR₂ = 0.171 |

Data adapted from a representative benzimidazole derivative for illustrative purposes.[3]

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(o-aminophenyl)benzimidazole is characterized by the presence of both intramolecular and intermolecular hydrogen bonds.[5] These interactions are crucial in stabilizing the crystal lattice and defining the overall supramolecular architecture. The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms) in the molecule facilitates the formation of these networks.

The planar nature of the molecule also allows for π-π stacking interactions between the aromatic rings of adjacent molecules, further contributing to the stability of the crystal structure.

Logical and Experimental Workflows

The process of determining the X-ray crystal structure of a novel benzimidazole derivative follows a logical progression from synthesis to structural analysis.

Conclusion

The structural analysis of benzimidazole derivatives, exemplified here by 2-(o-aminophenyl)benzimidazole, provides invaluable insights for medicinal chemists and materials scientists. The detailed knowledge of the molecular geometry, conformation, and intermolecular interactions derived from X-ray crystallography is essential for understanding structure-activity relationships and for the design of new molecules with enhanced biological or material properties. The methodologies outlined in this guide provide a framework for the structural elucidation of this important class of heterocyclic compounds.

References

- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. scispace.com [scispace.com]

- 6. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1H-benzimidazole-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1H-benzimidazole-1,2-diamine, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative information for the target compound, alongside quantitative data for the parent compound, benzimidazole, to offer a comparative context. Furthermore, this guide furnishes detailed, generalized experimental protocols for determining the solubility of benzimidazole derivatives, empowering researchers to generate precise data for their specific applications. This document also includes a visual representation of a standard experimental workflow for solubility determination.

Introduction to 1H-benzimidazole-1,2-diamine

1H-benzimidazole-1,2-diamine is a heterocyclic aromatic organic compound with the molecular formula C₇H₈N₄. It serves as a crucial building block in the synthesis of various pharmaceutical agents and other fine chemicals. Its physical and chemical properties, particularly its solubility in different solvent systems, are critical parameters for its effective use in drug discovery, process development, and formulation. An accurate understanding of its solubility is paramount for designing efficient synthetic routes, purification strategies, and ultimately, for the development of bioavailable drug products.

Solubility Profile

Qualitative Solubility of 1H-benzimidazole-1,2-diamine

Qualitative assessments indicate that 1H-benzimidazole-1,2-diamine is slightly soluble in water and soluble in organic solvents such as ethanol and methanol. This general observation suggests that the compound is polar in nature, consistent with the presence of amine functional groups.

Quantitative Solubility of Structurally Related Compounds

To provide a more quantitative perspective, the following table summarizes the solubility data for the parent compound, benzimidazole, in various solvents. This data can serve as a useful reference for estimating the solubility behavior of 1H-benzimidazole-1,2-diamine, although experimental verification is strongly recommended.

| Compound | Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| Benzimidazole | Water | 30 | 2010 | [1] |

| Benzimidazole | 1-Propanol | 25 | - | [2][3] |

| Benzimidazole | 1-Butanol | 25 | - | [2][3] |

| Benzimidazole | 2-Butanol | 25 | - | [2][3] |

| Benzimidazole | 2-Methyl-2-propanol | 25 | - | [2][3] |

| Benzimidazole | 1-Hexanol | 25 | - | [2][3] |

Note: Specific quantitative values for benzimidazole in alcohols were not provided in the search results, but the studies indicate that solubility is higher than in water and generally decreases with an increase in the alkyl chain length of the alcohol.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a benzimidazole derivative, such as 1H-benzimidazole-1,2-diamine, based on the widely accepted shake-flask method.

Materials and Equipment

-

1H-benzimidazole-1,2-diamine (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers of various pH)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Vials for sample collection

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1H-benzimidazole-1,2-diamine to a known volume of the selected solvent in a sealed container (e.g., a volumetric flask or a vial). The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

-

Equilibration:

-

Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to allow it to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted sample to determine the concentration of 1H-benzimidazole-1,2-diamine. A pre-established calibration curve is required for this quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for solubility determination.

Potential Biological Interactions

While specific signaling pathways for 1H-benzimidazole-1,2-diamine are not well-documented, it is noteworthy that some benzimidazole diamide derivatives have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[4][5][6] The NOD2 pathway is a component of the innate immune system that recognizes bacterial muramyl dipeptide (MDP) and triggers a pro-inflammatory response. The interaction of benzimidazole derivatives with this pathway suggests a potential area for further investigation into the biological activities of 1H-benzimidazole-1,2-diamine.

The following is a simplified representation of the NOD2 signaling pathway.

Caption: Simplified NOD2 signaling pathway.

Conclusion

This technical guide has synthesized the available information on the solubility of 1H-benzimidazole-1,2-diamine. While specific quantitative data remains elusive, the provided qualitative information, contextual data from related compounds, and a detailed experimental protocol offer a solid foundation for researchers. The visualization of the experimental workflow provides a clear and actionable plan for determining the solubility of this and other similar compounds. Further experimental investigation is necessary to fully characterize the solubility profile of 1H-benzimidazole-1,2-diamine and to explore its potential interactions with biological pathways such as the NOD2 signaling cascade.

References

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Forms of 1H-benzimidazole-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-benzimidazole-1,2-diamine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to endogenous purines and its potential as a scaffold for drug design. A critical aspect of its chemical behavior is the existence of multiple tautomeric forms, which can influence its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the tautomeric forms of 1H-benzimidazole-1,2-diamine, drawing upon established principles of benzimidazole chemistry and spectroscopic analysis of analogous compounds. Detailed experimental protocols for synthesis and characterization, alongside computational data, are presented to facilitate further research and development in this area.

Introduction

Benzimidazole derivatives are a cornerstone in the development of a wide range of therapeutic agents, exhibiting activities such as antimicrobial, antiviral, and anticancer effects. The biological activity of these compounds is intrinsically linked to their molecular structure, including the specific tautomeric form that predominates under physiological conditions. 1H-benzimidazole-1,2-diamine, in particular, presents a fascinating case for tautomeric studies due to the presence of two amino groups on the benzimidazole core. Understanding the equilibrium between its potential tautomers is paramount for predicting its interaction with biological targets and for the rational design of novel drug candidates.

Tautomeric Forms of 1H-benzimidazole-1,2-diamine

1H-benzimidazole-1,2-diamine can exist in several prototropic tautomeric forms. The primary equilibrium involves the migration of a proton between the nitrogen atoms of the imidazole ring and the exocyclic amino groups. The principal tautomeric forms are the amino-imino and diamino forms.

-

Diamino Tautomer: This form, 1H-benzimidazole-1,2-diamine, is characterized by two exocyclic amino groups.

-

Amino-imino Tautomers: These forms arise from the migration of a proton from either an exocyclic amino group or the N1-H of the imidazole ring to the other nitrogen atom of the imidazole ring or to an exocyclic amino nitrogen, resulting in the formation of an imino group.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium of 1H-benzimidazole-1,2-diamine.

Synthesis and Characterization

Synthesis of 1H-benzimidazole-1,2-diamine

A general and adaptable method for the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with various reagents. For the synthesis of 1H-benzimidazole-1,2-diamine, a suitable starting material would be 1,2,3-triaminobenzene or a protected derivative. A plausible synthetic route is outlined below.

Caption: General synthetic workflow for 1H-benzimidazole-1,2-diamine.

Experimental Protocol (Adapted from general benzimidazole synthesis):

-

Reduction of 1,2-Diamino-3-nitrobenzene: To a solution of 1,2-diamino-3-nitrobenzene (1 mmol) in ethanol (20 mL), add a catalytic amount of Palladium on carbon (10% w/w). Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 1,2,3-triaminobenzene.

-

Cyclization: Dissolve the crude 1,2,3-triaminobenzene (1 mmol) in a suitable solvent such as ethanol or a mixture of water and ethanol. Add an equimolar amount of cyanogen bromide (caution: highly toxic) or an excess of formic acid. Reflux the reaction mixture for 2-4 hours.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonia solution). The crude product may precipitate out of the solution. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic techniques are crucial for identifying and quantifying the different tautomeric forms of 1H-benzimidazole-1,2-diamine.